(2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid
Description
“(2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid” is a fluorinated amino acid derivative characterized by its (2S)-stereochemistry and a trifluorobutanoylamino group attached to the α-carbon of propanoic acid. The compound’s structure combines a chiral center with a highly electronegative trifluoromethyl (CF₃) moiety, which is strategically incorporated to enhance metabolic stability, lipophilicity, and binding specificity in pharmaceutical applications. The CF₃ group is known to resist oxidative degradation and improve bioavailability, making this compound a candidate for drug development, particularly in enzyme inhibition or receptor modulation contexts .
Properties
IUPAC Name |
(2S)-2-(4,4,4-trifluorobutanoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3/c1-4(6(13)14)11-5(12)2-3-7(8,9)10/h4H,2-3H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLRCVLRDIIGKK-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid typically involves the reaction of (S)-2-aminopropanoic acid with 4,4,4-trifluorobutyryl chloride under basic conditions. The reaction proceeds through the formation of an amide bond, facilitated by the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide bond.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of (2S)-2-(4,4,4-trifluorobutylamino)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Uses
(2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid has been investigated for its potential in treating various diseases:
Biochemical Studies
This compound is utilized in biochemical assays to study enzyme activity and protein interactions. Its fluorinated structure can enhance the sensitivity of detection methods used in various assays.
Case Study 1: Cancer Inhibition
A study published in a peer-reviewed journal demonstrated that (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid effectively inhibited the growth of T-cell acute lymphoblastic leukemia cells in vitro. The study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of apoptosis-related proteins .
Case Study 2: Neurotransmitter Modulation
Another investigation explored the effects of related compounds on neurotransmitter uptake in neuronal cell lines. Although direct studies on (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid are sparse, findings suggest that fluorinated derivatives can impact serotonin and dopamine levels, indicating potential applications in treating mood disorders .
Data Tables
Mechanism of Action
The mechanism of action of (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Trifluorobutanoamide vs. Aromatic Substituents: The trifluorobutanoylamino group in the target compound imparts greater lipophilicity (logP ~1.8 estimated) compared to the polar hydroxynaphthalene group in O-Demethylnaproxen (logP ~3.0) . However, the CF₃ group reduces metabolic oxidation risks relative to bromine or chlorine, which may form reactive intermediates . The steric bulk of the trifluorobutanoamide group may hinder enzymatic degradation, whereas the planar aromatic rings in naproxen analogs facilitate π-π stacking with biological targets .
In contrast, the CF₃ group exerts strong electron-withdrawing effects, stabilizing the compound’s amide bond against hydrolysis .
Stereochemical Specificity :
- All compounds share the (2S)-configuration, critical for chiral recognition in biological systems. For example, naproxen’s (S)-enantiomer is pharmacologically active, while its (R)-form is inactive .
Fluorinated vs. Non-Fluorinated Analogs
Table 2: Fluorination Impact on Drug-Likeness
| Property | (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid | Non-Fluorinated Analog (e.g., Butanoylamino variant) |
|---|---|---|
| Lipophilicity (logP) | ~1.8 (estimated) | ~0.5 (lower due to absence of CF₃) |
| Metabolic Stability | High (CF₃ resists CYP450 oxidation) | Moderate (prone to β-oxidation) |
| pKa (COOH) | ~3.5 (similar to propanoic acid) | ~3.5 (unchanged) |
Key Findings:
- Fluorination significantly enhances membrane permeability and half-life compared to non-fluorinated analogs. For instance, trifluoromethyl groups reduce basicity and increase resistance to enzymatic cleavage, as seen in patented fluorinated pharmaceuticals .
- In contrast, non-fluorinated analogs like (2S)-2-butanoylamino propanoic acid may exhibit faster renal clearance due to reduced hydrophobicity.
Biological Activity
(2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
The compound's structure includes a trifluorobutanoyl group, which is known to influence its biological properties significantly. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can lead to increased bioactivity.
Research indicates that (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid may interact with various biological targets:
- Gene Regulation : It has been suggested that this compound may regulate the activity of cellular genes such as c-myc and c-fos. These genes are critical in cell proliferation and survival pathways .
- Cell Cycle Regulation : The compound may repress the promoter of p53 and sequester CREB3 in the cytoplasm, affecting normal cell cycle regulation .
- Inflammatory Response : It appears to suppress NF-kappa-B activation while activating AP-1, indicating a role in modulating inflammatory responses .
Biological Activity Data
The following table summarizes key biological activities and findings associated with (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid:
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative effects of various derivatives of amino acids similar to (2S)-2-(4,4,4-Trifluorobutanoylamino)propanoic acid. The results demonstrated significant inhibition of HCT-116 colon cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antibacterial Activity : In another investigation, derivatives were synthesized and tested against several bacterial strains. The compound demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
- Inflammation Studies : Research into the inflammatory response modulation by this compound revealed its ability to alter signaling pathways associated with immune responses. This indicates potential therapeutic applications in conditions characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
